4-Methyl-5-decanol

Description

Contextualization within Branched Aliphatic Alcohols and Decanols

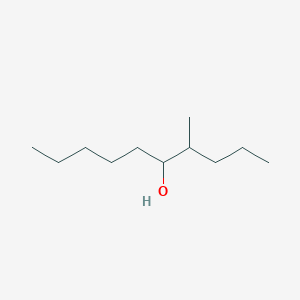

4-Methyl-5-decanol, with the molecular formula C₁₁H₂₄O, belongs to the class of organic compounds known as branched aliphatic alcohols. nih.gov These are acyclic alcohols that contain a branched carbon chain. gerli.com The "decanol" designation indicates a ten-carbon backbone, while the "4-methyl" and "5-ol" specify the locations of the methyl group and the hydroxyl group, respectively. nih.gov Unlike their straight-chain counterparts, such as 1-decanol, branched alcohols often exhibit different physical properties and biological activities due to the steric effects and chirality introduced by the branching. masterorganicchemistry.com

The presence of two chiral centers at positions C4 and C5 in this compound gives rise to four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). This stereochemical complexity is a key aspect of its scientific interest, as different stereoisomers can have distinct biological functions and sensory properties.

Overview of Scientific Research Significance and Scope

The scientific significance of this compound and its derivatives spans several areas of chemical research. Its lactone form, 4-methyl-5-decanolide, is a naturally occurring fragrance component in certain orchids and also functions as an insect pheromone. researchgate.netroyalsocietypublishing.org This has driven research into the synthesis and stereochemical analysis of these compounds to understand their structure-activity relationships.

Furthermore, the chiral nature of this compound makes it a valuable chiral building block, or synthon, in asymmetric synthesis. nih.gov Chiral synthons are crucial for the construction of complex, enantiomerically pure molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. Research in this area focuses on developing efficient and stereoselective synthetic routes to obtain specific stereoisomers of this compound and its derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyldecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFXEWIRIPTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339691 | |

| Record name | 4-Methyl-5-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213547-15-0 | |

| Record name | 4-Methyl-5-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation in Complex Natural Matrices

Identification and Characterization in Biological Secretions

The detection of 4-Methyl-5-decanol in the chemical profiles of animal secretions points to its potential role in chemical communication or defense mechanisms. Advanced analytical techniques have been instrumental in identifying this compound within complex mixtures of volatile organic compounds.

Research into the chemical composition of the metathoracic scent glands of the dock leaf bug, Coreus marginatus, has revealed the presence of this compound specifically in the secretions of females. A study utilizing capillary gas chromatography-mass spectrometry (GC-MS) to analyze the glandular extracts identified a range of compounds, with some being unique to either males or females. Notably, this compound was among the compounds found only in the female exudates, suggesting a potential role as a sex-specific chemical signal, possibly a pheromone.

The metathoracic scent glands of C. marginatus are well-developed, comprising a reservoir and a pair of lateral glands that connect to it. The analysis of the volatile fraction from these glands in females identified sixteen distinct compounds, including alkanes, esters, aldehydes, acids, a steroid, an ether, and two alcohols, one of which was this compound.

Table 1: Volatile Compounds Identified in Female Coreus marginatus Metathoracic Scent Gland Secretions

| Compound Class | Compound Name |

|---|---|

| Alcohols | This compound, 1-octadecanethiol |

| Aldehydes | n-hexenal, (E)-2-octenal |

| Alkanes | cyclooctane, octadecane, tetracosane, octacosane, tricosane |

| Acids | n-hexanoic acid, n-hexadecanoic acid, octadecanoic acid |

| Esters | n-hexyl ester, S-(2-aminoethyl) ester |

| Ethers | vinyl cetyl ether |

| Steroids | 14-Beta-H-Pregna |

Data sourced from Durak and Kalender, 2007.

Detection in Food Systems and Volatile Compound Profiling

The aroma and flavor of many processed foods are determined by a complex array of volatile organic compounds (VOCs) generated during production and aging. This compound has been identified as one such compound contributing to the volatile profile of certain high-value food products.

Scientific analysis of the volatile compounds in Iberian dry-cured ham has led to the identification of this compound. researchgate.netcsic.escsic.es In one detailed study characterizing the volatile fraction from both subcutaneous fat and muscle, this compound was reported for the first time in this product. csic.escsic.es The study, which identified a total of 109 VOCs, found that this compound was the major alcohol in both tissue types and, notably, the most abundant of all the volatile compounds identified in the work. csic.es The percentage of this alcohol was higher in the adipose tissue compared to the muscle. csic.es

The identification was achieved using a purge and trap method for extraction, followed by analysis with gas chromatography-mass spectrometry (GC-MS). csic.escsic.es The discovery of this compound as a key volatile is significant, as previous studies on Iberian ham had often reported compounds like hexanal, octanal, or hexanoic acid as the most abundant volatiles. csic.es

Table 2: Selected Volatile Alcohols Identified for the First Time in a 2010 Study of Iberian Dry-Cured Ham

| Compound Name |

|---|

| Isopropanol |

| This compound |

| 2-butyl-1-octanol |

| 2-etoxy-ethanol |

| 2-hexen-1-ol |

| 3,5-octadien-2-ol |

| 2-decen-1-ol |

Data sourced from Narváez-Rivas et al., 2010. csic.escsic.es

Methodologies for Compound Isolation and Extraction from Natural Sources

The accurate identification and quantification of this compound from complex matrices like insect glands or food products rely on sophisticated isolation and extraction techniques. The choice of method depends on the nature of the sample matrix and the volatility of the target compound.

Solvent extraction is a foundational technique for isolating organic compounds from natural sources. boku.ac.at This method involves the use of a solvent that can selectively dissolve the target compounds, separating them from the bulk of the sample matrix. For lipid-soluble and volatile compounds like this compound, various organic solvents are employed.

Common solvents used in the extraction of volatiles and lipids from biological and food matrices include hexane (B92381), dichloromethane, and mixtures such as chloroform-methanol. boku.ac.atphytojournal.comgoogle.com For instance, in the analysis of compounds from Parkia speciosa seeds, hexane was used as a solvent prior to GC-MS analysis. utm.my Similarly, the extraction of bioactive compounds from freshwater green macroalgae has been performed using solvents like n-hexane and methanol. phytojournal.com After the initial extraction, the solvent is typically removed, and the extract may be subjected to further purification or directly analyzed. google.com

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is highly effective for the analysis of volatile and semi-volatile organic compounds. nih.gov Headspace-SPME (HS-SPME) is particularly well-suited for analyzing the volatile profiles of food and biological samples. nih.govmdpi.com

In this technique, a fused-silica fiber coated with a stationary phase (a sorbent material) is exposed to the headspace (the gas phase) above the sample. agriculturejournals.cz Volatile compounds from the sample partition into the headspace and are then adsorbed by the fiber coating. agriculturejournals.cz The fiber is subsequently retracted and inserted into the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for separation and detection, typically by mass spectrometry. mdpi.com Different fiber coatings, such as Carboxen/Polydimethylsiloxane/Divinylbenzene (CAR/PDMS/DVB), are available to target a wide range of analytes. mdpi.comagriculturejournals.cz This methodology has been successfully applied to characterize the volatile profiles of diverse products, including melons, mushrooms, and beer, demonstrating its utility for the analysis of compounds like this compound in complex matrices. nih.govmdpi.comagriculturejournals.cz

Advanced Synthetic Methodologies for 4 Methyl 5 Decanol and Its Stereoisomers

Racemic Synthesis Approaches to Branched Secondary Alcohols

The synthesis of racemic 4-methyl-5-decanol, a branched secondary alcohol, can be effectively achieved through the Grignard reaction. This classic organometallic reaction involves the addition of a Grignard reagent to an aldehyde. fiveable.meorganicchemistrytutor.comacechemistry.co.uk For this compound, two primary disconnection approaches are viable:

Approach A: The reaction of pentylmagnesium bromide with 2-methylpentanal.

Approach B: The reaction of sec-butylmagnesium bromide with hexanal.

In both scenarios, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. organicchemistrytutor.com A subsequent acidic workup protonates the resulting alkoxide, yielding the secondary alcohol, this compound. fiveable.meorganicchemistrytutor.com The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), to prevent the highly reactive Grignard reagent from being quenched by water. acechemistry.co.uk This method produces a racemic mixture, meaning both the (4R,5S) and (4S,5R) as well as the (4R,5R) and (4S,5S) enantiomers are formed in equal amounts.

A patent describes a process for preparing 4-methyl-5-nonanol (B104968), a similar branched secondary alcohol, by reacting 2-methyl-1-pentanal with n-butyllithium. google.com Another patented method involves the reduction of 4-methyl-5-nonanone. google.com These methods could potentially be adapted for the synthesis of this compound.

Stereoselective and Enantioselective Synthesis Pathways

Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific, biologically active isomers. Various methodologies have been developed to this end, including chiral auxiliary-mediated transformations, catalytic asymmetric hydrogenation, and biocatalytic resolutions.

Chiral Auxiliary-Mediated Transformations (e.g., Acetate (B1210297) Aldol (B89426) Addition)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. One powerful application of this strategy is the Evans asymmetric aldol reaction. researchgate.netacs.orgnih.gov In a synthesis targeting related structures like cis-3-methyl-4-decanolide, a chiral oxazolidinone or thiazolidinethione, derived from readily available amino acids like (S)-phenylalanine, serves as the chiral auxiliary. acs.orgnih.gov

The synthesis would proceed by first acylating the chiral auxiliary. This N-acylated auxiliary then undergoes a titanium-mediated aldol reaction with an appropriate aldehyde, such as hexanal. acs.orgresearchgate.net The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary, for instance, through reduction, yields the desired chiral alcohol fragment, which can then be further elaborated to afford a specific stereoisomer of this compound. The choice of the chiral auxiliary's stereochemistry (e.g., derived from (R)- or (S)-phenylalanine) dictates which enantiomer of the final product is obtained. acs.orgnih.gov Studies on pseudoephedrine as a chiral auxiliary in acetate-type aldol reactions have also shown high diastereoselectivities, offering another potential route. nih.gov

Catalytic Asymmetric Hydrogenation Utilizing Specialized Catalysts (e.g., Ruthenium-SYNPHOS® Systems)

Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov This approach would involve the synthesis of the precursor ketone, 4-methyl-5-decanone (B11964744). The subsequent hydrogenation using a chiral catalyst would then furnish the enantiomerically enriched this compound.

Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as SYNPHOS®, are particularly effective for this transformation. scholaris.caacs.org These catalysts, often used in combination with a chiral diamine ligand, create a chiral environment around the metal center. nih.gov Molecular hydrogen is activated by the complex, and the ketone coordinates to the ruthenium. The transfer of hydrogen to the carbonyl group occurs stereoselectively, favoring the formation of one enantiomer of the alcohol. researchgate.net The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantiomeric excess (ee). For instance, Ru-catalyzed asymmetric hydrogenation of various ketones has been shown to produce chiral secondary alcohols with up to 98.1% ee. researchgate.net The efficiency of these systems allows for high substrate-to-catalyst ratios, making it an atom-economical and industrially viable method. google.com

Biocatalytic Resolution and Dynamic Kinetic Resolution Strategies

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure alcohols. These methods typically involve enzymes, such as lipases, which can differentiate between the two enantiomers of a racemic alcohol.

Kinetic resolution via lipase-catalyzed enantioselective acylation is a widely used technique. In this process, a racemic mixture of this compound is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). Lipases, like that from Pseudomonas cepacia (PCL), selectively acylate one enantiomer at a much faster rate than the other. jocpr.comcapes.gov.brrsc.org This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. The enantioselectivity of the lipase is often governed by the relative sizes of the substituents at the stereogenic center. jocpr.com

For secondary alcohols, PCL has demonstrated high enantioselectivity. capes.gov.br The reaction is typically carried out in an organic solvent to facilitate the enzymatic activity. utupub.fi The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with high E-values indicating excellent separation of the enantiomers.

To overcome the 50% theoretical yield limit of classical kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. mdpi.comcaltech.edunih.govrsc.org This is often achieved by using a metal catalyst, such as a ruthenium complex, to continuously convert the unreactive alcohol enantiomer back into the racemate. mdpi.comrsc.orgacs.org This allows, in principle, for the complete conversion of the racemic starting material into a single enantiomer of the acylated product, with theoretical yields approaching 100%. nih.gov The choice of solvent can be critical, with ionic liquids sometimes enhancing the activity of the racemization catalyst. rsc.org

Diastereoselective Synthesis of this compound Derivatives (e.g., Epoxy-decanol Systems)

Diastereoselective synthesis can be employed to create specific stereoisomers of derivatives of this compound, such as epoxy-decanols. These methods often rely on the stereochemical information present in a chiral starting material to direct the formation of new stereocenters.

One approach involves the diastereoselective epoxidation of a chiral allylic alcohol. nih.govnih.gov For example, a chiral allylic alcohol precursor to this compound could be subjected to a directed epoxidation. The existing hydroxyl group can direct the epoxidizing agent (e.g., a peroxide in the presence of a titanium or vanadium catalyst) to one face of the double bond, resulting in the formation of an epoxy-alcohol with high diastereoselectivity. nih.gov

Another strategy involves the stereoselective opening of a chiral epoxide. A base-mediated dinucleophilic cyclization of 2,3-epoxy tosylates has been shown to produce tricyclic compounds with high diastereoselectivity. rsc.org While not directly applied to this compound, the principles of stereocontrolled epoxide ring-opening could be adapted. For instance, starting with a chiral epoxide, nucleophilic attack at one of the carbons of the epoxide ring would proceed with a defined stereochemistry (typically inversion of configuration), allowing for the controlled installation of adjacent stereocenters. The synthesis of 7,8-carvone epoxides in a diastereoselective manner highlights the potential of such approaches. mdpi.com

Reductive Synthesis Routes to Branched Decanols (e.g., from corresponding ketones or aldehydes)

The reduction of ketones and aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis and a primary route for accessing branched decanols such as this compound. This conversion involves the addition of a hydride equivalent to the carbonyl carbon. The primary methods employed for this transformation are metal hydride reductions and catalytic hydrogenation, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions.

The direct precursors for the synthesis of this compound via reduction are the corresponding carbonyl compounds, namely 4-methyl-5-decanone. The choice of reducing agent is critical, as it influences not only the yield but also the stereochemical outcome of the reaction, especially given the two chiral centers created in the product.

Metal Hydride Reduction

Complex metal hydrides are common reagents for the reduction of ketones due to their high efficiency and predictability. The most widely used reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent, capable of reducing aldehydes and ketones to alcohols. numberanalytics.comlumenlearning.com Its selectivity allows for the reduction of a carbonyl group in the presence of less reactive functional groups like esters or amides. moriroku.co.jp The reaction is typically performed in protic solvents such as methanol, ethanol (B145695), or a mixture containing water. numberanalytics.commnstate.edu The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. numberanalytics.commasterorganicchemistry.com Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol. masterorganicchemistry.comyoutube.com One mole of NaBH₄ can, in principle, reduce four moles of a ketone. moriroku.co.jp

A specific application of this methodology can be seen in the synthesis of a close structural analog, 4-methyl-5-nonanol, from 4-methyl-5-nonanone. A patented process describes the reduction using sodium borohydride in a mixed solvent system of ethanol and water, with the presence of aqueous sodium hydroxide. google.com This demonstrates a practical and scalable approach for the synthesis of such branched alcohols.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a significantly more powerful reducing agent than NaBH₄. lumenlearning.commasterorganicchemistry.comnumberanalytics.com It readily reduces not only aldehydes and ketones but also a wider range of functional groups, including carboxylic acids and esters, to primary alcohols. lumenlearning.commasterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent violent decomposition with protic solvents like water or alcohols. youtube.comadichemistry.com The reaction is followed by a separate aqueous or acidic workup step to protonate the intermediate alkoxide and quench the excess reagent. youtube.comadichemistry.com While highly effective, the lower chemoselectivity and more stringent reaction conditions of LiAlH₄ make NaBH₄ a more common choice for the simple reduction of a ketone like 4-methyl-5-decanone, unless other functional groups that are resistant to NaBH₄ also need to be reduced.

The table below summarizes typical conditions for these reductions.

| Precursor | Product | Reducing Agent | Solvent | Conditions | Reference |

| 4-Methyl-5-decanone | This compound | Sodium Borohydride (NaBH₄) | Ethanol / Water | Room temperature, presence of NaOH | google.com |

| Ketones (general) | Secondary Alcohols | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Anhydrous, followed by aqueous workup | lumenlearning.comadichemistry.com |

Catalytic Hydrogenation

Catalytic hydrogenation is another established method for the reduction of ketones to alcohols. libretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃). masterorganicchemistry.com

This method is highly effective for producing alcohols from aldehydes and ketones. libretexts.org However, a key consideration is chemoselectivity. Standard catalytic hydrogenation conditions that reduce ketones can also reduce other unsaturated functional groups, such as carbon-carbon double or triple bonds. libretexts.org Therefore, if the substrate contains such functionalities that need to be preserved, metal hydride reduction is often preferred. For a saturated ketone like 4-methyl-5-decanone, catalytic hydrogenation is a viable and clean method, as the byproducts are minimal. The reaction typically involves stirring the ketone with the catalyst in a suitable solvent under a hydrogen atmosphere. google.com

Stereoselectivity

The reduction of 4-methyl-5-decanone results in the formation of a product with two adjacent chiral centers (at C4 and C5). This means that four possible stereoisomers can be formed: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The simple reduction of a racemic mixture of 4-methyl-5-decanone with achiral reagents like NaBH₄ or standard catalytic hydrogenation will typically produce a mixture of all four stereoisomers.

Achieving high stereoselectivity to obtain a specific stereoisomer is a significant challenge in modern organic synthesis and is particularly important in the synthesis of pheromones and other biologically active molecules where specific stereochemistry is often required for activity. researchgate.netnih.gov This often requires the use of chiral starting materials, chiral catalysts, or enzymatic reductions to control the diastereoselectivity and enantioselectivity of the reduction step. researchgate.netrsc.orgnumberanalytics.com For instance, the synthesis of the four stereoisomers of 4-methyl-3-heptanol, a related pheromone, was achieved through stereoselective reduction of chiral ketone precursors. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 5 Decanol

Oxidative Transformations and Product Characterization

The oxidation of secondary alcohols such as 4-methyl-5-decanol is a fundamental transformation in organic chemistry. The primary product expected from the oxidation of this compound is its corresponding ketone, 4-methyl-5-decanone (B11964744) . This conversion involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbon bearing the hydroxyl group.

Controlled oxidation of alkanes and alcohols is a key process for producing valuable oxygenates. osti.gov The oxidation of long-chain hydrocarbons often proceeds through the formation of alcohol intermediates. osti.gov For secondary alcohols, this oxidation typically yields ketones as the major product. osti.gov In the context of food chemistry, this compound has been identified as a volatile compound in chilled mutton. nih.gov Its presence and subsequent oxidation to compounds like aldehydes and ketones can contribute to the flavor profile, though high concentrations from lipid oxidation can also lead to rancidity. nih.gov

Further oxidation, under more forcing conditions, can lead to the cleavage of carbon-carbon bonds. For 4-methyl-5-decanone, this would involve breaking the bonds adjacent to the carbonyl group, a process that is generally more difficult than the initial oxidation of the alcohol.

The general transformation is summarized below:

Table 1: Primary Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product |

|---|

Research into the gold-catalyzed oxidative esterification of primary alcohols has shown that alcohols can be converted into aldehydes, and subsequently to acids or esters. rsc.org While this compound is a secondary alcohol, analogous reactivity suggests that the initial oxidation product, 4-methyl-5-decanone, would be the final stable product under many oxidative conditions.

Alkoxy Radical Chemistry and Atmospheric Reaction Pathways (Insights from 4-Methyl-5-nonanol (B104968) Analogues)

Alkoxy radicals are crucial intermediates in the atmospheric oxidation of volatile organic compounds (VOCs). researchgate.netacs.org The atmospheric degradation of an alcohol like this compound, or its close analogue 4-methyl-5-nonanol, would be initiated by an oxidant like the hydroxyl radical (•OH), leading to the formation of a 4-methyl-5-decanoxy radical. This radical is a key branching point, undergoing several competing reactions that determine the final product distribution. researchgate.net

The main reaction pathways for an alkoxy radical are:

Reaction with Oxygen (O₂): The radical can react with molecular oxygen if there is a hydrogen atom on the same carbon as the oxygen radical (the α-carbon). For the 4-methyl-5-decanoxy radical, this pathway leads to the formation of 4-methyl-5-decanone and a hydroperoxyl radical (HO₂). caltech.edu

Unimolecular Isomerization: This involves an intramolecular 1,5-hydrogen shift, where a hydrogen atom from a carbon five positions away is transferred to the oxygen atom via a six-membered ring transition state. caltech.edu This creates a new carbon-centered radical which can then react further, often with O₂.

Unimolecular Dissociation (β-scission): The radical can fragment by breaking a carbon-carbon bond beta (β) to the oxygen atom. caltech.edu The 4-methyl-5-decanoxy radical has two potential β-scission pathways, leading to different sets of products.

The likely pathways for the 4-methyl-decan-5-oxy radical, based on general alkoxy radical chemistry, are detailed in the table below.

Table 2: Potential Atmospheric Reaction Pathways for the 4-Methyl-decan-5-oxy Radical

| Reaction Pathway | Description | Expected Products |

|---|---|---|

| Reaction with O₂ | H-abstraction from the α-carbon. | 4-Methyl-5-decanone + HO₂ |

| β-Scission (Pathway A) | Cleavage of the C4-C5 bond. | Pentanal + sec-Butyl radical |

| β-Scission (Pathway B) | Cleavage of the C5-C6 bond. | 2-Hexanone + Butyl radical |

| Isomerization | 1,5-H shift from C9 to the oxygen atom. | A δ-hydroxyalkyl radical, leading to further oxidation products. |

These competing reactions are fundamental to understanding how volatile organic compounds are transformed in the atmosphere, influencing the formation of ozone and secondary organic aerosols. researchgate.net The specific branching ratios between these pathways depend on factors like temperature and pressure. caltech.edu

Investigation of Specific Organic Reactions

Beyond oxidation, this compound can participate in several other important organic reactions characteristic of secondary alcohols.

Formation via Reduction: this compound can be synthesized by the reduction of its corresponding ketone, 4-methyl-5-decanone . This is a common and effective method for preparing secondary alcohols. A patent for the preparation of the related compound 4-methyl-5-nonanol describes its synthesis through the reduction of 4-methyl-5-nonanone. google.com This transformation can be achieved using various reducing agents.

Reaction: 4-Methyl-5-decanone + Reducing Agent → this compound

Common Reducing Agents: Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄).

Formation via Nucleophilic Addition: The synthesis of the related 4-methyl-5-nonanol has been achieved by reacting 2-methyl-1-pentanal with a n-butyl nucleophilic reagent, such as n-butyllithium or a butyl Grignard reagent. google.com This demonstrates a key carbon-carbon bond-forming reaction to create the alcohol's backbone. A similar strategy could be employed for this compound by reacting 2-methyl-1-pentanal with a pentyl nucleophilic reagent.

Esterification: As an alcohol, this compound can react with carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides) to form esters. For analytical purposes, alcohols are often derivatized by reacting them with reagents like acetic anhydride to form the corresponding acetate (B1210297) ester, which can then be analyzed using techniques like gas chromatography. rsc.org

Reaction: this compound + Acetic Anhydride → 4-methyl-5-decyl acetate + Acetic acid

This reaction is a standard functional group transformation for alcohols.

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the complete elucidation of the molecular skeleton. For 4-Methyl-5-decanol, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like COSY, HSQC, and HMBC reveal complex connectivity. youtube.comcreative-biostructure.comsdsu.edu

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework. magritek.com Although specific, experimentally verified high-resolution spectra for this compound are not widely published, chemical shifts can be predicted based on established increments and data from similar long-chain alcohols. pdx.edu The key signals would include the proton attached to the hydroxyl-bearing carbon (H5) appearing as a multiplet, and the distinct signals for the methyl group at position 4 and the terminal methyl groups.

Predicted ¹H and ¹³C Chemical Shifts for this compound

2D NMR Techniques: To unambiguously assign these signals and confirm the structure, 2D NMR experiments are crucial. emerypharma.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between H5 and its neighbors (H4 and H6), and along the two alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. sdsu.edu This experiment would definitively link each proton signal to its corresponding carbon signal in the table above.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the C4-methyl group and carbons C3, C4, and C5.

Mass Spectrometry (MS) and Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org In the analysis of complex mixtures, GC separates individual components before they enter the mass spectrometer. This compound has been identified in volatile profiles of food products like San Daniele ham using this technique. researchgate.net The gas chromatogram provides a retention time for the compound, which aids in its identification, while the mass spectrometer provides a unique fragmentation pattern.

Fragmentation Analysis: The molecular ion peak (M⁺) for this compound (C₁₁H₂₄O) would be observed at an m/z of 172.31. Aliphatic alcohols undergo characteristic fragmentation in MS, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). copernicus.org

Alpha-Cleavage: Cleavage on either side of the C5 carbon results in major fragment ions.

Cleavage between C4 and C5 would yield a fragment containing the hydroxyl group with m/z 115 and loss of a propyl radical.

Cleavage between C5 and C6 is highly favorable, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 87 (C₅H₁₁O⁺) and loss of a pentyl radical. This is often a very prominent peak.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is common for alcohols, leading to a peak at m/z 154 (M-18).

Hydrocarbon Fragments: The subsequent fragmentation of the alkyl chains produces a series of peaks separated by 14 Da (-CH₂-), with prominent ions at m/z 41, 55, and 83 , corresponding to various alkyl fragments. copernicus.org NIST library data for this compound confirms major peaks at m/z 83, 55, and 41. nih.gov

Key MS Fragmentation Data for this compound

Infrared (IR) and Raman Spectroscopy for Vibrational and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing insights into molecular conformation. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum for this compound would be dominated by absorptions from its alcohol functional group and long alkyl chains. researchgate.net A vapor phase IR spectrum is available in the PubChem database. nih.gov

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretch: Sharp, strong bands appear between 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net

C-O Stretch: The stretching vibration of the C-O bond in a secondary alcohol like this typically appears as a strong band in the 1100-1150 cm⁻¹ region. researchgate.net

Bending Vibrations: C-H bending (scissoring, rocking) vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While the polar O-H bond gives a strong IR signal, the symmetric vibrations of the carbon backbone are often more prominent in the Raman spectrum. ucv.ve For long-chain alcohols, Raman spectroscopy is particularly useful for analyzing the conformation of the alkyl chains. researchgate.net

C-H Stretch: The C-H stretching region (2800-3000 cm⁻¹) is also prominent in Raman spectra and can be used to study conformational isomers (e.g., gauche vs. trans conformers). researchgate.net

Longitudinal Acoustic Mode (LAM): In the low-frequency region (below 400 cm⁻¹), long-chain molecules can exhibit LAMs, which correspond to an accordion-like motion of the entire chain. uoa.gr The frequency of this mode is inversely related to the length of the planar, all-trans segment of the chain, providing a direct probe of conformation.

Characteristic Vibrational Frequencies for this compound

Ion Mobility Spectrometry for Structural Discrimination and Conformational Dynamics

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com When coupled with mass spectrometry (IMS-MS) or gas chromatography (GC-IMS), it adds another dimension of separation, enabling the discrimination of isomers that may be difficult to separate by chromatography or mass alone. mdpi.comchromatographyonline.com

Structural Discrimination: Ions are accelerated through a drift tube filled with a neutral buffer gas. Larger, more extended ions experience more collisions and travel slower than smaller, more compact ions of the same mass-to-charge ratio. This drift time is used to calculate a rotationally averaged collision cross-section (CCS), a physical parameter that reflects the ion's 3D structure. mdpi.com this compound has been analyzed by HS-GC-IMS in studies aiming to discriminate food samples based on their volatile profiles. uco.es

Different isomers of C₁₁H₂₄O, or even different conformers of this compound, will have distinct CCS values, allowing for their separation and identification. Public databases provide predicted CCS values for various adducts of this compound, which can be used to aid in its identification in complex samples. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Conformational Dynamics: The flexible alkyl chains of this compound can adopt numerous conformations in the gas phase. Different conformers (e.g., those with folded vs. extended chains) can have different CCS values. In some cases, if the energy barrier between conformers is high enough, IMS can separate them, providing direct experimental evidence of the conformational landscape of the molecule. This makes IMS a powerful tool for studying the three-dimensional shapes that flexible molecules like this compound can adopt.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to molecules like long-chain alcohols to determine their structural and energetic properties. mdpi.com DFT calculations are instrumental in understanding reaction mechanisms, such as those in higher alcohol synthesis, by determining the energetics of key elementary reactions. researchgate.net

For a molecule such as 4-Methyl-5-decanol, DFT would be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. Common functionals like B3LYP, PBE0, and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to achieve a balance between computational cost and accuracy for such organic molecules. rsc.orgifremer.frresearchgate.net For instance, in a study of chemical defects in polymer insulators, DFT was used to calculate the electron affinities and trap depths for impurities including the closely related isomer, 5-decanol. sci-hub.se Similarly, DFT has been used to study the interactions between alcohols and other molecules, such as CO2, by calculating the geometries and dissociation energies of the resulting complexes. mdpi.com

Table 1: Electronic and Energetic Properties of this compound Calculable by DFT

| Property | Description | Relevance |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Used to compare the relative stability of different isomers and conformers. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's susceptibility to electrophilic and nucleophilic attack and its electronic transition properties. researchgate.netumsida.ac.id |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Determines how the molecule interacts with electric fields and polar solvents. |

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Provides insight into charge distribution and potential reactive sites. researchgate.net |

| Vibrational Frequencies | The frequencies of the normal modes of molecular vibration. | Allows for the prediction of infrared and Raman spectra, which can be used to identify the molecule and its conformers. rsc.org |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Helps to understand the molecule's ability to act as an electron trap, a relevant property in materials science. sci-hub.se |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD is essential for exploring its vast conformational landscape and understanding its behavior in different environments, particularly in solution (solvation). service.gov.uk

MD simulations can model how this compound interacts with solvent molecules, such as water or nonpolar lipids. For example, simulations of solutes in n-decane and tricaprylin (B1683027) (a triglyceride) have been used to calculate the free energy of transfer between these lipid-like environments, providing insight into drug solubility. nih.gov Studies of solvation dynamics in n-decanol have revealed how the solvent structure reorganizes around a solute following electronic excitation. aip.org Furthermore, MD simulations are used to predict bulk transport properties like viscosity and thermal conductivity for various alcohols, which are crucial for engineering applications. researchgate.netresearchgate.net

Table 2: Typical Parameters and Outputs of an MD Simulation for this compound

| Parameter / Output | Description | Example Application |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | OPLS-AA, CHARMM, AMBER are common choices for organic molecules. |

| Simulation Time & Timestep | The total duration of the simulation (e.g., nanoseconds) and the interval between calculations (e.g., femtoseconds). | A longer simulation time allows for the observation of slower conformational changes. |

| Ensemble (NVT, NPT) | The set of thermodynamic variables held constant (e.g., Number of particles, Volume, Temperature or Pressure). | NPT ensemble is used to simulate the system at standard temperature and pressure. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can show the structure of solvent molecules (e.g., water) around the hydroxyl group of this compound. nih.gov |

| Diffusion Coefficient | A measure of the rate of random motion of particles in a fluid. | Characterizes the mobility of the molecule within a solvent. |

| Conformational Trajectory | The time-series of all atomic positions. | Can be analyzed to identify the most prevalent conformations and the pathways for transitioning between them. |

Ab Initio Molecular Orbital Theory Approaches

Ab initio (Latin for "from the beginning") molecular orbital theory refers to a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are generally more computationally demanding but also more accurate than DFT for certain properties. irdg.org

They are often used to provide benchmark energy calculations for smaller molecules or to refine the energies of structures optimized with a less costly method like DFT. mdpi.com For example, in a study of the reaction between 4-methyl aniline (B41778) and OH radicals, the highly accurate CCSD(T) method was used to compute the final energies for the reaction mechanism. mdpi.com For long-chain alcohols, ab initio methods have been employed to determine the geometries and relative stabilities of different conformers and hydrogen-bonded clusters. researchgate.netirdg.org A study on thioether musks, including a molecule with a 4-methyl group adjacent to a heteroatom, highlighted that different computational methods can predict different lowest-energy structures, making comparisons between methods like HF, MP2, and DFT crucial for flexible systems. mdpi.com

Table 3: Illustrative Comparison of Relative Energies for Hypothetical this compound Conformers by Different Ab Initio Methods

| Conformer | Description (Dihedral Angles) | Relative Energy (kcal/mol) - MP2/cc-pVTZ | Relative Energy (kcal/mol) - CCSD(T)/cc-pVTZ |

| Conf-1 | All-trans alkyl chain | 0.00 | 0.00 |

| Conf-2 | Gauche at C4-C5 bond | +0.55 | +0.60 |

| Conf-3 | Gauche at C5-C6 bond | +0.58 | +0.62 |

| Conf-4 | Gauche at C3-C4 and C5-C6 | +1.10 | +1.25 |

| Note: This table is for illustrative purposes only and does not represent actual published data for this compound. |

Quantum Chemistry Methodologies for Detailed Molecular Understanding

Quantum chemistry encompasses a wide range of theoretical methods, including DFT and ab initio theory, that are used to achieve a detailed understanding of molecular structure and reactivity. researchgate.net Beyond calculating energies and geometries, these methodologies provide deep insights into the underlying electronic effects that govern a molecule's behavior.

For this compound, these methods can elucidate:

Hydrogen Bonding: The nature of the hydroxyl group as both a hydrogen bond donor and acceptor can be analyzed. The frequency of the OH stretching vibration, which is sensitive to hydrogen bonding, can be accurately predicted to help assign experimental spectra. rsc.org

Non-covalent Interactions: Natural Bond Orbital (NBO) analysis can be performed to rationalize conformational preferences by identifying stabilizing intramolecular interactions, such as hyperconjugation or weak hydrogen bonds. ifremer.fr

Reactivity Sites: Calculating the Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. ifremer.fr

Table 4: Molecular Properties of this compound and the Quantum Methods Used for Their Study

| Molecular Property | Quantum Chemistry Method | Insight Gained |

| Conformational Stability | DFT or Ab Initio Geometry Optimization & Frequency Calculation | Provides relative energies (ΔE) and Gibbs free energies (ΔG) of different conformers. frontiersin.org |

| H-Bond Donor/Acceptor Strength | Molecular Electrostatic Potential (MEP) Analysis | Identifies the negative potential around the oxygen atom (acceptor site) and positive potential around the hydroxyl hydrogen (donor site). ifremer.fr |

| Intramolecular Interactions | Natural Bond Orbital (NBO) Analysis | Reveals stabilizing donor-acceptor interactions between filled and empty orbitals that influence conformation. ifremer.fr |

| Vibrational Spectrum | DFT or MP2 Harmonic/Anharmonic Frequency Calculation | Predicts IR/Raman spectra, allowing for the identification of conformers based on their unique vibrational signatures, especially the OH-stretch. rsc.org |

Conformational Analysis through Computational Modeling

Due to the presence of multiple rotatable single bonds, this compound is a conformationally flexible molecule. Conformational analysis is the study of the energies and properties of its different three-dimensional arrangements, or conformers. service.gov.uk Computational modeling is the primary tool for this analysis.

Table 5: Illustrative Output of a Conformational Analysis for this compound

| Conformer ID | Key Dihedral Angles (τ1, τ2) | Relative Gibbs Free Energy (ΔG, kcal/mol) @ 298 K | Predicted Population (%) |

| 1 | anti, anti | 0.00 | 75.1 |

| 2 | anti, gauche+ | 0.65 | 10.2 |

| 3 | anti, gauche- | 0.65 | 10.2 |

| 4 | gauche+, anti | 1.21 | 2.5 |

| 5 | gauche-, anti | 1.21 | 2.5 |

| Note: This table is a hypothetical representation to illustrate the results of a conformational analysis and is not based on published data for this specific molecule. |

Biological and Ecological Roles As Semiochemicals

Function as Insect Pheromones and Attractants

Research into the chemical ecology of insects has revealed that branched-chain alcohols, such as 4-Methyl-5-decanol, can act as crucial signaling molecules. pnas.org These compounds are part of a diverse array of chemicals that insects use to navigate their environment, find mates, and locate resources.

Specific Role as Sex Pheromone Components in Insect Species (e.g., Coreus marginatus)

A notable example of this compound's role as a potential sex pheromone component is found in the dock bug, Coreus marginatus. bioone.org Chemical analysis of the metathoracic scent glands of this species has shown that this compound is a female-specific compound. bioone.org Its exclusive presence in females strongly suggests a function in attracting males for mating. While behavioral assays to definitively confirm this function are not extensively documented, the female-specific nature of this compound is a key indicator of its role as a sex pheromone. bioone.org

The metathoracic scent glands of Coreus marginatus produce a complex mixture of volatile compounds. bioone.org In females, sixteen different compounds have been identified, including alkanes, esters, aldehydes, acids, a steroid, an ether, and two alcohols, one of which is this compound. bioone.org The presence of this specific alcohol only in females points towards its specialized function in reproductive communication. bioone.org

**Table 1: Female-Specific Compounds in the Metathoracic Scent Glands of *Coreus marginatus***

| Compound | Chemical Class |

|---|---|

| This compound | Alcohol |

| Octadecane | Alkane |

| Octacosane | Alkane |

| Tricosane | Alkane |

| S-(2-aminoethyl) ester | Ester |

| 1-Octadecanethiol | Thiol (Alcohol derivative) |

| Vinyl cetyl ether | Ether |

Source: Durak & Kalender, 2007 bioone.org

Potential as Components of Broader Semiochemical Classes (e.g., Aggregation Pheromones)

While the primary evidence for this compound points to its role as a sex pheromone component, it is plausible that it could also be part of a broader class of semiochemicals, such as aggregation pheromones. In many species of Heteroptera, the order to which Coreus marginatus belongs, compounds released by one sex can attract both males and females, as well as nymphs, for purposes of feeding or defense. researchgate.netmdpi.com This dual functionality is common for many insect pheromones. nih.gov

For instance, in other species of the Coreidae family, males are known to produce aggregation pheromones that attract conspecifics of both sexes. nih.gov Although this compound is female-specific in C. marginatus, its structural similarity to other known insect attractants suggests the potential for related compounds to function as aggregation pheromones. The chemical profile of an insect's scent gland secretion is often complex, with different components potentially eliciting different behaviors. tubitak.gov.tr

Biosynthetic Pathways of Related Decanolides and Branched Alcohols in Biological Systems

The biosynthesis of branched-chain alcohols like this compound in insects is intricately linked to fatty acid metabolism. conicet.gov.ar These compounds are not typically ingested but are synthesized de novo by the insect. The general pathway involves the modification of standard fatty acid synthesis. conicet.gov.arresearchgate.net

The formation of the characteristic methyl branch in compounds like this compound likely occurs through the incorporation of a propionate (B1217596) unit, in the form of methylmalonyl-CoA, instead of the usual acetate (B1210297) unit (malonyl-CoA) during the chain elongation process by fatty acid synthase (FAS). conicet.gov.armdpi.com The specificity of the fatty acid synthase enzyme determines the position of the methyl branch along the carbon chain. conicet.gov.ar

Following the synthesis of the branched-chain fatty acid precursor, a series of enzymatic reactions, including reduction, would lead to the final alcohol product. Fatty acyl-CoA reductases (FARs) are key enzymes that convert fatty acyl-CoAs to their corresponding alcohols. millerlab.net The specific FAR present in the insect would determine the final alcohol produced. While the precise enzymatic steps for this compound have not been elucidated, this general pathway for branched-chain fatty acid and alcohol biosynthesis is well-established in insects. researchgate.netmdpi.com

Table 2: Key Precursors and Enzymes in the Biosynthesis of Branched-Chain Alcohols in Insects

| Component | Role in Biosynthesis |

|---|---|

| Acetyl-CoA | Primary building block for fatty acid synthesis |

| Malonyl-CoA | Extender unit in straight-chain fatty acid synthesis |

| Methylmalonyl-CoA | Precursor for the introduction of a methyl branch |

| Fatty Acid Synthase (FAS) | Enzyme complex that catalyzes the elongation of the fatty acid chain |

| Fatty Acyl-CoA Reductase (FAR) | Enzyme that reduces the fatty acyl-CoA to the final alcohol |

Source: Various studies on insect fatty acid biosynthesis conicet.gov.armdpi.commillerlab.net

Chemical Derivatives and Analogues of 4 Methyl 5 Decanol

Lactone Derivatives (Decanolides)

The intramolecular cyclization of 4-methyl-5-decanol and its oxidized precursors can yield a class of γ-lactones known as decanolides. These ten-membered ring lactones are of significant interest due to their presence in natural sources and their diverse biological activities.

Enantioselective Synthesis of Chiral Decanolides

The stereochemistry of decanolides plays a crucial role in their biological function and sensory properties. Consequently, significant research has been dedicated to the enantioselective synthesis of specific stereoisomers.

General enantioselective routes have been developed for the synthesis of β,γ-cis-disubstituted γ-lactones, such as cis-3-methyl-4-decanolide, and γ,δ-cis-disubstituted δ-lactones, like Aerangis lactone. acs.orgnih.gov One key strategy involves the use of TiCl4-mediated Evans asymmetric aldolization. acs.orgnih.gov The desired (R,R) stereocenters can be established using a chiral auxiliary derived from (S)-phenylalanine, while the (S,S) stereocenters can be constructed with an auxiliary prepared from (R)-phenylglycine. acs.orgnih.gov

Another approach to obtaining enantiomerically pure decanolides involves the separation of racemic mixtures. For instance, racemic mixtures of synthetic cis- or trans-4-methyl-5-decanolide have been successfully separated using enantioselective high-performance liquid chromatography. researchgate.net The absolute configurations of the resulting stereoisomers were determined through proton nuclear magnetic resonance studies of diastereomeric esters. researchgate.net Furthermore, enantioselective multidimensional capillary gas chromatography has been employed for the direct analysis of all four lactone stereoisomers. researchgate.net This technique was instrumental in identifying cis-(4S)-methyl-(5S)-decanolide as the genuine stereoisomer in the scent of the white flowering orchid Aerangis confusa. researchgate.net

The synthesis of all four stereoisomers of 5-hydroxy-4-decanolide has been achieved from (±)-1-octen-3-ol, utilizing the Sharpless asymmetric epoxidation as a key step. researchgate.net Additionally, a method for preparing optically active trans-3-methyl-γ-decanolides has been explored, starting from aliphatic aldehydes and malonic acid via a Knoevenagel condensation, followed by Sharpless asymmetric dihydroxylation. sciopen.com

Structure-Activity Relationship Studies in Related Lactones

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For decanolides and related lactones, these studies have provided valuable insights into the features necessary for various biological effects, including antimicrobial, phytotoxic, and cytotoxic activities. researchgate.netnih.govingentaconnect.commdpi.com

Lactones, as a class of compounds, exhibit a broad spectrum of biological activities. researchgate.netnih.govnih.gov SAR studies on sesquiterpene lactones have revealed that the α-methylene-γ-lactone moiety is a critical structural feature for a range of physiological activities, including anti-inflammatory, antioxidant, antimicrobial, and particularly anticancer effects. researchgate.net

In the context of ten-membered lactones (nonanolides), which are structurally related to decanolides, SAR studies have been conducted to evaluate their phytotoxic properties. mdpi.com These studies often involve the creation of a library of structurally related compounds, including semisynthetic derivatives, to identify the structural features that affect their biological activity. mdpi.com For example, modifications to the lactone ring and the side chain can lead to significant changes in phytotoxicity. mdpi.com

Furthermore, research on muricatacin (B138324) analogues, which are also γ-lactones, has shown that the introduction of a THF ring, the replacement of a methylene (B1212753) group in the side chain with an ether functionality, and the length of the side chain can all be beneficial for their antiproliferative effects. researchgate.net The stereochemistry of the lactone is also a critical determinant of its biological activity. researchgate.netnih.gov Chiral lactones are considered versatile building blocks for the synthesis of various significant natural products and bioactive compounds. researchgate.net The specific spatial arrangement of substituents on the lactone ring can dramatically influence its interaction with biological targets.

Epoxide Derivatives

The presence of a double bond in precursors to this compound or its analogues allows for the formation of epoxide derivatives. Epoxides are three-membered cyclic ethers that are highly reactive and can serve as valuable intermediates in organic synthesis.

The synthesis of epoxides from alkenes can be achieved through various methods, including reaction with peroxy acids like meta-chloroperbenzoic acid (m-CPBA). mdpi.com For instance, the epoxidation of β-methylhomoallylic alcohols can be controlled to produce either syn or anti epoxides with high diastereoselectivity. oup.com The use of a VO(acac)2-t-butyl hydroperoxide system generally yields epoxides that are anti to the β-methyl group. oup.com

The conversion of a sulfonate derivative can also lead to the formation of an epoxide. oup.com For example, a methanesulfonate (B1217627) can be treated with an acid in methanol, followed by cyclization with aqueous NaOH to yield the corresponding epoxide. oup.com These epoxides can then undergo ring-opening reactions with nucleophiles, such as organocuprates, to introduce new functional groups. oup.com

The reactivity of epoxides makes them useful precursors for synthesizing a variety of functionalized analogues. uci.edu The ring-opening of epoxides can proceed via different mechanisms depending on the reaction conditions. uci.edu Under nucleophilic conditions (SN2), attack generally occurs at the less substituted carbon, while under acidic conditions, the attack happens at the more substituted carbon. uci.edu

Other Functionalized Analogues and their Synthesis

Beyond lactones and epoxides, other functionalized analogues of this compound can be synthesized to explore a wider range of chemical and biological properties. These syntheses often involve multi-step sequences that utilize key chemical transformations.

One common strategy involves the use of organometallic reagents to form new carbon-carbon bonds. For example, Grignard reactions can be employed to introduce alkyl or other functional groups. wm.edu The Knoevenagel condensation is another useful reaction for carbon-carbon bond formation, often used in the synthesis of α,β-unsaturated systems. sciopen.comwm.edu

The Baylis-Hillman reaction provides a route to multifunctional molecules, specifically allylic alcohol derivatives, by reacting an aldehyde with an electron-deficient alkene. cem.com These adducts can be further modified to create a variety of functionalized analogues.

The synthesis of hindered aliphatic ketones, which can be precursors to various analogues, has also been investigated. wm.edu These ketones can be synthesized through methods like the directed aldol (B89426) condensation. wm.edu

Furthermore, the introduction of heteroatoms other than oxygen can lead to novel analogues. For example, the synthesis of nitrogen-containing analogues can be achieved through various amination and cyclization strategies. google.com

The table below summarizes some of the key synthetic methods used to generate derivatives and analogues of this compound.

| Derivative/Analogue Class | Key Synthetic Methods | Significance |

| Lactone Derivatives (Decanolides) | Evans Asymmetric Aldolization acs.orgnih.gov, Sharpless Asymmetric Epoxidation researchgate.net, Knoevenagel Condensation followed by Sharpless Asymmetric Dihydroxylation sciopen.com | Important for their biological activity and as fragrance components. researchgate.netnih.govleffingwell.com |

| Epoxide Derivatives | Peroxy Acid Epoxidation (e.g., m-CPBA) mdpi.com, Conversion from Sulfonates oup.com | Reactive intermediates for the synthesis of other functionalized analogues. uci.edu |

| Other Functionalized Analogues | Grignard Reactions wm.edu, Knoevenagel Condensation sciopen.comwm.edu, Baylis-Hillman Reaction cem.com, Directed Aldol Condensation wm.edu | Exploration of diverse chemical space and potential for novel biological activities. |

Q & A

Basic: What are the optimal extraction methods for isolating 4-Methyl-5-decanol from biological tissues?

Answer:

this compound can be efficiently extracted using ethanol-based solvent extraction combined with steam distillation for volatile compounds. For example:

- Ethanol extraction : Soak adipose tissue or muscle samples in ethanol (≥95% purity) at 40–50°C for 24 hours to solubilize lipophilic compounds .

- Steam distillation : Recover volatile alcohols by condensing vaporized fractions, followed by GC-MS analysis to confirm this compound presence .

Key validation : Compare retention indices and mass spectra against authenticated standards.

Basic: Which analytical techniques are most reliable for identifying and quantifying this compound in complex mixtures?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient (40°C to 250°C at 5°C/min). Monitor for the molecular ion m/z 158 (C₁₁H₂₂O) and characteristic fragmentation patterns (e.g., loss of –H₂O at m/z 140) .

- Quantification : Employ internal standards (e.g., deuterated decanol) to normalize recovery rates and minimize matrix effects .

Advanced: How should researchers address contradictions in reported concentrations of this compound across studies?

Answer:

Discrepancies, such as higher concentrations in adipose tissue vs. muscle compared to conflicting reports on hexanal dominance , require:

Source validation : Ensure tissue-specific extraction (e.g., subcutaneous fat vs. muscle) and control for post-mortem degradation.

Method calibration : Replicate protocols from conflicting studies (e.g., López et al., 1992 vs. García-González et al., 2008) to identify variability in solvent polarity or GC-MS parameters .

Statistical reconciliation : Apply ANOVA to assess anatomical location effects, as no significant differences were previously observed for alcohols .

Advanced: What experimental models are suitable for studying this compound’s bioactivity (e.g., anti-endotoxin effects)?

Answer:

- In vitro assays : Use lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7 cells) to measure TNF-α suppression.

- Molecular docking : Screen against Toll-like receptor 4 (TLR4) to predict binding affinity and mechanistic pathways .

Advanced: How can computational methods enhance understanding of this compound’s physicochemical behavior?

Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic stability and hydrogen-bonding propensity using software like Gaussian.

- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to predict partitioning behavior in biological membranes .

- QSAR modeling : Correlate structural features (e.g., branched alkyl chain) with volatility or bioactivity using datasets from PubChem or Reaxys .

Advanced: What strategies ensure reproducibility in synthesizing or isolating this compound?

Answer:

- Protocol standardization : Document solvent purity (e.g., HPLC-grade ethanol), distillation pressure (e.g., 18 mm Hg for analogs like 4-methoxy-2(5H)-furanone), and storage conditions (–20°C for stability) .

- Peer validation : Share raw GC-MS spectra and synthetic routes via open-access platforms (e.g., Zenodo) for independent verification .

Advanced: How can researchers resolve contradictions between empirical data and theoretical predictions for this compound?

Answer:

- Constructive falsification : Apply intelligent data analysis (IDA) to test hypotheses iteratively. For example, compare experimental volatility (GC-MS) with predicted vapor pressure using Clausius-Clapeyron equations .

- Error source mapping : Identify outliers via residual analysis in regression models (e.g., comparing adipose vs. muscle tissue concentrations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.